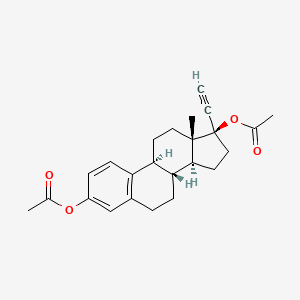

Ethinylestradioldiacetat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethynyl Estradiol Diacetate is a synthetic estrogenic compound widely used in oral contraceptives. It is a derivative of estradiol, a natural estrogen, and is known for its high oral bioavailability and stability. This compound is often combined with progestins in contraceptive formulations to prevent ovulation and regulate menstrual cycles .

Wissenschaftliche Forschungsanwendungen

Ethynyl Estradiol Diacetate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of estrogenic activity and hormone receptor interactions.

Biology: The compound is employed in research on endocrine disruption and hormone regulation.

Medicine: It is a key component in oral contraceptives and hormone replacement therapies.

Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems

Wirkmechanismus

Target of Action

Ethynyl Estradiol Diacetate primarily targets the progesterone and estrogen receptors . These receptors are found in various cells including those in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .

Mode of Action

Ethynyl Estradiol Diacetate, a synthetic form of the naturally occurring female sex hormone, progesterone, tricks the body into thinking that ovulation has already occurred by maintaining high levels of synthetic progesterone . This prevents the release of eggs from the ovaries . Ethinylestradiol, a synthetic estrogen, decreases luteinizing hormone to decrease endometrial vascularization, and decreases gonadotrophic hormone to prevent ovulation .

Biochemical Pathways

The biochemical pathways affected by Ethynyl Estradiol Diacetate involve the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), estradiol (E2), and progesterone (P), as well as the suppression of ovulation . These changes in hormone levels can prevent pregnancy by inhibiting the release of eggs from the ovaries .

Pharmacokinetics

The pharmacokinetics of Ethynyl Estradiol Diacetate involve its absorption, distribution, metabolism, and excretion (ADME). Ethinylestradiol, for instance, has a bioavailability of 38–48% . It is primarily metabolized in the liver, primarily by CYP3A4 . The elimination half-life of Ethinylestradiol is between 7–36 hours , and it is excreted in feces (62%) and urine (38%) .

Result of Action

The molecular and cellular effects of Ethynyl Estradiol Diacetate’s action include the prevention of ovulation and the alteration of the endometrial lining . This makes it harder for sperm to reach the uterus and harder for a fertilized egg to attach to the uterus .

Action Environment

The action, efficacy, and stability of Ethynyl Estradiol Diacetate can be influenced by various environmental factors. For instance, the presence of Ethynyl Estradiol Diacetate in surface waters has been detected in many countries, both above and below the predicted no effect concentration (PNEC) of 0.035 ng L −1 . This suggests that environmental contamination can occur, potentially affecting aquatic life . Furthermore, the efficacy of Ethynyl Estradiol Diacetate can be influenced by the individual’s health status, age, weight, and other factors.

Biochemische Analyse

Biochemical Properties

Ethynyl Estradiol Diacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound primarily undergoes extensive metabolism, involving intestinal sulfation and hepatic oxidation, glucuronidation, and sulfation . Cytochrome P450 (CYP)3A4-mediated Ethynyl Estradiol Diacetate 2-hydroxylation is the major pathway of oxidative metabolism of the compound .

Cellular Effects

Ethynyl Estradiol Diacetate exerts profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound tricks the body processes into thinking that ovulation has already occurred, by maintaining high levels of the synthetic progesterone, thus preventing the release of eggs from the ovaries .

Molecular Mechanism

The mechanism of action of Ethynyl Estradiol Diacetate is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound is an agonist of the estrogen receptors, the biological target of estrogens like estradiol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethynyl Estradiol Diacetate change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . Stability tests have shown that polyvinylpyrrolidone combined with any solvents was able to consistently produce a stable solid dispersion with Ethynyl Estradiol Diacetate .

Metabolic Pathways

Ethynyl Estradiol Diacetate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The compound is extensively metabolised, primarily via intestinal sulfation and hepatic oxidation, glucuronidation, and sulfation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethynyl Estradiol Diacetate is synthesized through a multi-step chemical process. The synthesis typically involves the acetylation of Ethynyl Estradiol, which is achieved by reacting Ethynyl Estradiol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of Ethynyl Estradiol Diacetate involves large-scale chemical reactors and stringent quality control measures. The process includes the purification of the final product through crystallization and filtration techniques. The compound is then formulated into oral tablets or other dosage forms for pharmaceutical use .

Analyse Chemischer Reaktionen

Types of Reactions

Ethynyl Estradiol Diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted esters. These products have varying degrees of biological activity and are studied for their potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethinyl Estradiol: A closely related compound with similar estrogenic activity.

Ethynodiol Diacetate: Another synthetic progestin used in combination with estrogens in contraceptives

Uniqueness

Ethynyl Estradiol Diacetate is unique due to its high oral bioavailability and stability, making it a preferred choice in oral contraceptive formulations. Its ability to effectively regulate hormone levels and prevent ovulation sets it apart from other similar compounds .

Eigenschaften

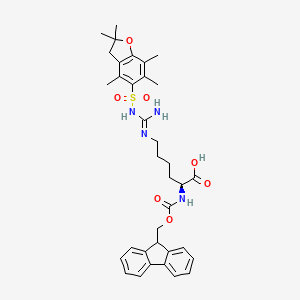

IUPAC Name |

[(8R,9S,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,7,9,14,20-22H,6,8,10-13H2,2-4H3/t20-,21-,22+,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWZWQYTKPEDAK-DJCPXJLLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B1140827.png)